9,10-Dihydroxyanthracene-1-sulfonic acid

Description

Overview of Dihydroxyanthracene Derivatives and their Academic Significance

Dihydroxyanthracene derivatives, particularly 9,10-dihydroxyanthracene, hold considerable academic and industrial importance. 9,10-Dihydroxyanthracene (C₁₄H₁₀O₂) is the hydroquinone (B1673460) form of 9,10-anthraquinone and is produced by its hydrogenation. wikipedia.org It is readily soluble in alkaline solutions, earning it the common name soluble anthraquinone (B42736) (SAQ). wikipedia.org A primary application of substituted 9,10-dihydroxyanthracenes is in the industrial production of hydrogen peroxide. wikipedia.org In this process, the dihydroxyanthracene is oxidized by oxygen to its corresponding anthraquinone, generating hydrogen peroxide as a co-product. wikipedia.org

The academic significance of dihydroxyanthracene derivatives also extends to their potential as building blocks in organic synthesis and materials science. For example, the synthesis of 1,5-dihydroxy-9,10-anthraquinone has been accomplished through methods like the Friedel-Crafts reaction, highlighting the chemical versatility of these structures. ijcce.ac.ir Furthermore, substituted 9,10-dihydroanthracenes can be synthesized by the reduction of the corresponding anthraquinones, indicating a close chemical relationship between these classes of compounds. researchgate.net The hydroxyl groups on the anthracene (B1667546) core significantly influence the electronic properties and reactivity of the molecule, making these derivatives interesting subjects for studying structure-property relationships. smolecule.com

Historical Development of Research on Sulfonated Anthracene Systems

The study of sulfonated anthracene and its derivatives has a long history, driven largely by the dye industry. Anthraquinone derivatives are key precursors to many commercial dyestuffs, and sulfonation is a critical step in their synthesis. google.com Early research focused on controlling the position of sulfonation on the anthraquinone ring system. It was discovered that sulfonation without a catalyst predominantly yields beta-substituted acids (like 2-sulfonic acid), whereas the addition of a mercury catalyst directs the substitution to the alpha positions (such as the 1-sulfonic acid). google.com

Over the years, various methods for sulfonating anthraquinone have been developed, including processes using oleum (B3057394) (fuming sulfuric acid) as both a solvent and reagent. google.comgoogle.com Research has also explored different solvents and reaction conditions to optimize the yield and selectivity of specific sulfonic acid isomers. rsc.orgrsc.org For instance, the reaction of anthracene with chlorosulphuric acid can produce a mixture of anthracene-1-, -2-, and -9-sulfonic acids, with the product distribution depending heavily on the solvent used (e.g., chloroform, dioxan, or pyridine). rsc.orgsemanticscholar.org These foundational studies on the sulfonation of the basic anthracene and anthraquinone structures paved the way for the synthesis of more complex derivatives, including those with multiple functional groups like 9,10-Dihydroxyanthracene-1-sulfonic acid.

Current Academic Research Landscape and Future Directions for this compound

While specific research focusing exclusively on this compound is not extensively documented in prominent literature, its chemical structure suggests several potential avenues for future academic investigation. The molecule combines the redox-active dihydroxyanthracene core with a water-solubilizing sulfonic acid group, creating a multifunctional platform.

Future research could explore its synthesis and purification, likely involving the sulfonation of 9,10-dihydroxyanthracene or the reduction of a sulfonated anthraquinone precursor. The compound's electrochemical properties would be of significant interest, given the redox couple between the dihydroxyanthracene and anthraquinone forms. This could lead to applications in areas such as organic redox flow batteries or as a water-soluble redox mediator in chemical synthesis.

Furthermore, the combination of hydroxyl and sulfonic acid groups makes it a potential candidate as a chelating agent or a ligand in coordination chemistry. Its interactions with metal ions could be studied for applications in catalysis or the development of new materials. The sulfonic acid group could also be used as a handle for further functionalization, allowing for the construction of more complex molecules or its incorporation into polymers. Investigations into its spectroscopic properties would also be valuable for understanding its electronic structure and potential applications in sensing or as a functional dye.

Data Tables

Table 1: Properties of Related Anthracene Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| 9,10-Dihydroanthracene | C₁₄H₁₂ | 180.250 | Partially saturated central ring; used as a hydrogen donor. wikipedia.org |

| 9,10-Dihydroxyanthracene | C₁₄H₁₀O₂ | 210.232 | Hydroquinone form of anthraquinone; soluble in alkaline solutions. wikipedia.org |

| Anthracene-9,10-dione (Anthraquinone) | C₁₄H₈O₂ | 208.21 | Fully aromatic oxidized form; precursor to dyes. nih.gov |

| 9,10-dioxo-9,10-dihydro-1-anthracenesulfonic acid | C₁₄H₈O₅S | 288.281 | Sulfonated derivative of anthraquinone. chemsynthesis.com |

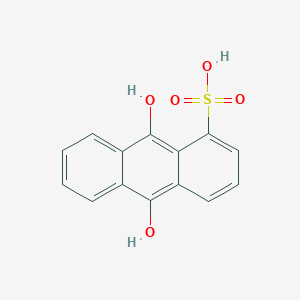

Structure

3D Structure

Properties

CAS No. |

21850-01-1 |

|---|---|

Molecular Formula |

C14H10O5S |

Molecular Weight |

290.29 g/mol |

IUPAC Name |

9,10-dihydroxyanthracene-1-sulfonic acid |

InChI |

InChI=1S/C14H10O5S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7,15-16H,(H,17,18,19) |

InChI Key |

XBPBWWZIWUAGIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2O)S(=O)(=O)O)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 9,10 Dihydroxyanthracene 1 Sulfonic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Techniques

High-resolution ¹H (proton) and ¹³C NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule. The chemical shift (δ) of each nucleus provides insight into its local electronic environment, while the coupling patterns in ¹H NMR reveal adjacent protons.

For a direct experimental model, the spectroscopic data of Alizarin Red S (3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid), a structurally similar sulfonated dihydroxyanthraquinone, offers significant insights. mdpi.comwikipedia.org The analysis of its spectra allows for a predictive assignment of the signals expected for 9,10-Dihydroxyanthracene-1-sulfonic acid.

In the ¹H NMR spectrum, the aromatic protons of the sulfonated ring in Alizarin Red S would be expected to show distinct signals influenced by the electron-withdrawing sulfonic acid group and electron-donating hydroxyl groups. mdpi.com Similarly, for this compound, the protons on the sulfonated ring would appear at different chemical shifts compared to those on the unsubstituted ring. The hydroxyl protons would typically appear as broad singlets, although their visibility can depend on the solvent used.

The ¹³C NMR spectrum provides information on all unique carbon atoms. For this compound, one would expect signals corresponding to the aromatic carbons, with those bonded to the hydroxyl and sulfonic acid groups shifted significantly downfield. Unlike its anthraquinone (B42736) analogs, it would lack the characteristic signals for ketone (C=O) carbons around 180-190 ppm. mdpi.comchemicalbook.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound based on Alizarin Red S Analog Data mdpi.comchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (ppm) Range | Notes |

| C-SO₃H | 145-155 | Carbon directly attached to the sulfonic acid group. |

| C-OH | 150-160 | Carbons bearing the hydroxyl groups at positions 9 and 10. |

| Quaternary Aromatic | 120-140 | Aromatic carbons without attached protons (bridgehead, etc.). |

| Non-Quaternary Aromatic | 115-135 | Aromatic carbons with attached protons (CH). |

Note: Data is predictive and based on shifts observed for the analog Alizarin Red S. Actual values may vary.

Two-Dimensional NMR Methodologies for Connectivity Analysis

Two-dimensional (2D) NMR experiments are critical for establishing the bonding network and confirming structural assignments. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) map the correlations between nuclei.

COSY: This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, allowing for the tracing of proton connectivity through the aromatic rings.

HSQC: This technique correlates directly bonded carbon and proton atoms, enabling the definitive assignment of protonated carbons in the ¹³C spectrum.

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and piecing together the molecular fragments, such as confirming the position of the sulfonic acid group relative to the protons on the same ring.

The application of these 2D NMR methods has been successfully used to provide unambiguous assignments for related anthraquinone and xanthone (B1684191) structures isolated from natural sources. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₁₄H₁₀O₅S), the theoretical exact mass can be calculated and compared to the experimental value to confirm its composition with high confidence. This technique is fundamental in distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Molecular Formula: C₁₄H₁₀O₅S

Calculated Monoisotopic Mass: 290.0249 Da

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides valuable structural information.

For sulfonated aromatic compounds, a characteristic fragmentation pathway is the loss of the sulfonic acid group. researchgate.net When analyzed in negative ion mode, the deprotonated molecule [M-H]⁻ of this compound would be the precursor ion. A primary and dominant fragmentation observed in MS/MS would be the neutral loss of SO₃ (79.9568 Da), leading to a prominent product ion. uab.edu This specific loss is a hallmark of aryl sulfonic acids and is instrumental in identifying the presence and location of the sulfonate group on the aromatic core. researchgate.net

Table 2: Predicted MS/MS Fragmentation for this compound

| Ion Description | Proposed Formula | Calculated m/z |

| Precursor Ion [M-H]⁻ | [C₁₄H₉O₅S]⁻ | 289.0176 |

| Product Ion [M-H-SO₃]⁻ | [C₁₄H₉O₂]⁻ | 209.0608 |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and provide information about the functional groups present.

For this compound, the spectra would be dominated by vibrations from the aromatic rings, the hydroxyl groups, and the sulfonic acid group.

O-H Vibrations: Broad stretching bands for the hydroxyl groups are expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹.

S=O and S-O Vibrations: The sulfonic acid group gives rise to strong, characteristic absorptions. Asymmetric and symmetric stretching of the S=O bonds typically appear in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions, respectively.

Aromatic C=C and C-H Vibrations: The stretching vibrations of the anthracene (B1667546) C=C bonds are expected in the 1450-1600 cm⁻¹ region. researchgate.net Aromatic C-H stretching occurs above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, appear in the 900-675 cm⁻¹ region. researchgate.net

The combined analysis of FT-IR and Raman spectra provides complementary information, as some vibrational modes may be more active in one technique than the other. mdpi.com For instance, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. sns.it

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) mdpi.comresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |

| S=O Asymmetric Stretch | 1250-1120 | FT-IR |

| S=O Symmetric Stretch | 1080-1010 | FT-IR |

| S-O Stretch | 800-950 | FT-IR |

| Aromatic C-H Out-of-Plane Bend | 675-900 | FT-IR |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

A detailed analysis of the electronic absorption spectra for this compound would require experimental data that is not currently available in published literature. Such an analysis would typically involve dissolving the compound in various solvents to record its UV-Vis spectra. The resulting spectra would be expected to show characteristic absorption bands corresponding to π → π* electronic transitions within the anthracene chromophore.

The position (λmax), intensity (molar absorptivity, ε), and fine structure of these bands would provide insights into the electronic structure of the molecule. The hydroxyl and sulfonic acid substituents would be anticipated to modulate the energy of the electronic transitions compared to the parent anthracene molecule. Specifically, the electron-donating hydroxyl groups are expected to cause a red-shift (bathochromic shift) of the absorption maxima. The polarity of the solvent could also influence the spectra due to solute-solvent interactions.

A representative, though hypothetical, data table for the electronic absorption spectra is presented below to illustrate how such data would be structured.

Interactive Data Table: Hypothetical Electronic Absorption Data for this compound

| Solvent | λmax 1 (nm) | ε1 (M-1cm-1) | λmax 2 (nm) | ε2 (M-1cm-1) |

| Methanol | 380 | 9,500 | 260 | 50,000 |

| Water | 385 | 9,200 | 262 | 48,000 |

| Dioxane | 378 | 9,800 | 258 | 52,000 |

Note: The data in this table is purely illustrative and not based on experimental results.

The investigation of the fluorescence properties of this compound would involve measuring its emission spectra upon excitation at a wavelength corresponding to one of its absorption bands. The emission spectrum is typically a mirror image of the lowest energy absorption band and provides information about the energy of the first excited singlet state.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, would be a critical parameter to determine. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is influenced by the rates of all radiative and non-radiative decay pathways from the excited state. Substituents on the anthracene core can significantly affect the quantum yield. For instance, heavy atoms or certain functional groups can promote intersystem crossing to the triplet state, thereby reducing the fluorescence quantum yield.

A hypothetical data table for the fluorescence properties is provided below to demonstrate the typical format of such experimental findings.

Interactive Data Table: Hypothetical Fluorescence Data for this compound

| Solvent | λex (nm) | λem (nm) | Quantum Yield (Φf) |

| Methanol | 380 | 420 | 0.45 |

| Water | 385 | 425 | 0.40 |

| Dioxane | 378 | 418 | 0.50 |

Note: The data in this table is purely illustrative and not based on experimental results.

Further research and experimental studies are required to obtain the actual spectroscopic data for this compound, which would enable a comprehensive and accurate characterization of its electronic structure and photophysical properties.

Computational Chemistry and Theoretical Investigations of 9,10 Dihydroxyanthracene 1 Sulfonic Acid

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

There are no specific quantum mechanical studies, including Density Functional Theory (DFT) calculations or Ab Initio and Semi-Empirical Methods, available for 9,10-Dihydroxyanthracene-1-sulfonic acid.

Density Functional Theory (DFT) Calculations

No published research provides DFT calculations on the molecular or electronic structure of this compound.

Ab Initio and Semi-Empirical Methods

Specific studies using ab initio or semi-empirical methods for this compound are absent from the scientific literature.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

There are no molecular modeling or dynamics simulation studies available that focus on the conformational analysis of this compound.

Prediction of Chemical Reactivity and Reaction Pathways

While the general reactivity of the parent compound, 9,10-dihydroxyanthracene, is known (e.g., oxidation to anthraquinone), specific computational predictions of reactivity and reaction pathways for the 1-sulfonic acid derivative have not been published.

In Silico Studies of Intermolecular Interactions with Chemical Entities

No in silico studies detailing the intermolecular interactions of this compound with other chemical entities are available.

Due to the lack of specific data for the requested compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline. An article could be generated for a more extensively studied related compound, such as 9,10-Anthraquinone or its hydroxylated derivatives, for which computational data is available.

Chemical Reactivity and Mechanistic Studies of 9,10 Dihydroxyanthracene 1 Sulfonic Acid

Redox Chemistry of the Dihydroxyanthracene/Anthraquinone (B42736) Couple

The cornerstone of the reactivity of 9,10-dihydroxyanthracene-1-sulfonic acid is its facile, reversible oxidation to the corresponding 9,10-anthraquinone-1-sulfonic acid. This transformation represents a classic hydroquinone (B1673460)/quinone redox couple, which is central to many of its applications and chemical properties. wikipedia.orgwikipedia.org The process involves the removal of two protons and two electrons from the hydroxyl groups, leading to the formation of the conjugated diketone structure of the anthraquinone.

The redox potential of this couple is influenced by the pH of the solution, a relationship that can be visualized through Pourbaix diagrams. For the parent 9,10-dihydroxyanthracene, the diagram illustrates the stability regions of the reduced (dihydroxyanthracene), oxidized (anthraquinone), and intermediate forms as a function of pH and potential. researchgate.net The presence of the sulfonic acid group on the 1-position is expected to modulate these potentials. The electrochemical reduction of analogous compounds, such as sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate, proceeds through successive one-electron steps, indicating the formation of a stable semiquinone radical intermediate. researchgate.net

The oxidation of this compound to its anthraquinone form is a key example of an oxidative dehydrogenation reaction. Mechanistic studies on the parent compound, 9,10-dihydroanthracene, provide significant insight into this process. A highly efficient method for this transformation utilizes a catalytic system composed of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO₂), with oxygen as the terminal oxidant. cjcatal.com

The proposed mechanism involves a catalytic cycle where:

DDQ initially dehydrogenates the dihydroanthracene substrate to form anthracene (B1667546), while DDQ itself is reduced to its hydroquinone form, DDQH₂.

In the presence of oxygen, NaNO₂ generates NO₂, which then re-oxidizes DDQH₂ back to DDQ, regenerating the catalyst. researchgate.net

This creates a coupled redox cycle, enabling the use of catalytic amounts of the quinone. researchgate.net Other proposed mechanisms for the oxidation of anthracene to anthraquinone suggest that 9,10-dihydroxyanthracene is a key intermediate that is readily oxidized to the final product. mdpi.com This underscores the low barrier for the dehydrogenation of the dihydroxyanthracene core. The reaction can also proceed via proton-coupled electron transfer (PCET) pathways. researchgate.net

The oxidation of the dihydroxyanthracene core to the quinone involves a two-electron, two-proton process. However, this can occur in sequential one-electron steps, leading to the formation of radical intermediates. The reaction mechanism may involve a single electron transfer (SET) step. wikipedia.org Pulse radiolysis studies on similar dihydroxyanthraquinone compounds have provided detailed characterization of the semiquinone free radicals formed upon one-electron reduction or oxidation. rsc.org

For instance, the one-electron reduction of dihydroxyanthraquinones by various radicals (e.g., e⁻ₐq, CO₂˙⁻) leads to the formation of semiquinone radicals with distinct absorption characteristics. rsc.org Similarly, one-electron oxidation (e.g., by OH˙, N₃˙) can generate the same radical species from the dihydroxyanthracene form. rsc.org In the electrochemical reduction of a related sulfonated dihydroxyanthraquinone, a comproportionation reaction occurs between the fully reduced dianion and the starting quinone to form the semiquinone radical, further confirming its stability. researchgate.net

Reaction Kinetics and Thermodynamic Parameters of Chemical Transformations

Kinetic and thermodynamic data for chemical transformations involving the this compound core are essential for understanding reaction feasibility and rates. While specific data for this exact molecule is scarce, studies on closely related compounds provide valuable parameters.

Pulse radiolysis studies have enabled the determination of second-order rate constants for the formation and decay of semiquinone radicals from analogous dihydroxyanthraquinones. rsc.org Furthermore, the one-electron reduction potentials, which are key thermodynamic parameters, have been measured. rsc.org

Below is a table summarizing kinetic and thermodynamic data for transformations of analogous anthraquinone derivatives.

| Compound/Reaction | Parameter | Value | Reference |

| 1,5-Dihydroxy-9,10-anthraquinone | One-electron reduction potential (E¹₁₁) vs. NHE at pH 11 | -350 mV | rsc.org |

| 1,8-Dihydroxy-9,10-anthraquinone | One-electron reduction potential (E¹₁₁) vs. NHE at pH 11 | -377 mV | rsc.org |

| 1,5-Dihydroxy-9,10-anthraquinone Semiquinone | pKₐ (first acid dissociation) | 3.65 | rsc.org |

| 1,8-Dihydroxy-9,10-anthraquinone Semiquinone | pKₐ (first acid dissociation) | 3.95 | rsc.org |

| Anthracene oxidation via hydroxyl radical (involving dihydroxyanthracene intermediate) | Activation Energy (Eₐ) | 51.3 kJ/mol | mdpi.com |

Photochemical and Photoredox Transformations

The anthraquinone scaffold is known for its photochemical activity. Irradiation of the closely related anthraquinone-2-sodium sulfonate in aqueous solutions with UV or visible light leads to both reduction and hydroxylation, forming various hydroxy-derivatives. rsc.org The ratio of the photoproducts is highly dependent on the pH of the solution. rsc.org The kinetics of this photochemical hydroxylation have also been investigated. researchgate.net

The photochemistry can involve complex reaction pathways. For example, anthracene-9,10-endoperoxide, upon photoexcitation, can undergo cleavage and rearrangement to yield anthraquinone. fu-berlin.de Furthermore, the general class of hydroxyanthraquinones is susceptible to photodegradation, a process that can be mitigated by intramolecular proton transfer pathways. dntb.gov.ua In the broader context of photoredox catalysis, related aromatic diketones like 9,10-phenanthrenedione have been successfully employed as inexpensive, visible-light organophotocatalysts for various organic transformations. mdpi.com

Advanced Applications of 9,10 Dihydroxyanthracene 1 Sulfonic Acid in Diverse Scientific Fields

Environmental Chemistry and Remediation Research

The environmental fate and impact of industrial chemicals are of paramount importance. Research into 9,10-dihydroxyanthracene-1-sulfonic acid and related compounds explores their persistence, transformation, and potential for use in sustainable environmental technologies.

Studies on Environmental Degradation Pathways and Mechanisms

While specific degradation studies on this compound are not extensively detailed in the provided literature, the environmental degradation pathways can be inferred from research on its parent compounds, anthracene (B1667546) and 9,10-anthraquinone. Anthraquinone (B42736) is known to be ubiquitous in the environment, arising from both natural and anthropogenic sources, including the atmospheric degradation of polycyclic aromatic hydrocarbons (PAHs) like anthracene. nih.gov

The degradation of these core structures involves both biotic and abiotic processes.

Biotic Degradation: Natural bacterial populations in groundwater and activated sludge have demonstrated the ability to degrade anthraquinone, with studies showing 50–100% degradation over periods ranging from five days to three weeks. nih.gov The microbial degradation of anthracene often proceeds through dioxygenation to form intermediates such as 1,2-dihydroxyanthracene, which is then subject to ring cleavage. nih.govkoreascience.kr Subsequent metabolism can lead to the formation of compounds like 2-hydroxy-3-naphthoic acid, salicylate, and eventually phthalic acid. koreascience.krresearchgate.net The presence of the sulfonic acid group on the target molecule likely increases its water solubility, which would influence its transport and bioavailability in environmental systems.

Abiotic Degradation: Photolysis is a significant abiotic degradation pathway. Anthraquinone has a direct photolysis half-life of approximately 9 minutes in aqueous solutions when exposed to sunlight, indicating rapid transformation in surface waters. nih.gov

The likely environmental degradation of this compound would involve a combination of these microbial and photolytic pathways, acting on the core anthracene structure.

Investigations into Biotransformation of Related Anthraquinonic Chromophores

The biotransformation of anthraquinone-based compounds is a key area of research, particularly for sulfonated derivatives which are widely used as industrial dyes. Microorganisms from several genera, including Pseudomonas, Mycobacterium, and Rhodococcus, are known to metabolize the anthracene ring system. nih.gov The typical metabolic pathway involves initial dioxygenase-mediated hydroxylation of the aromatic ring to form a cis-dihydrodiol, which is then dehydrogenated to a dihydroxy intermediate like 1,2-dihydroxyanthracene. nih.gov

Further enzymatic action leads to ortho-cleavage of the ring, yielding intermediates such as 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. nih.gov For anthraquinone itself, biotransformation in rats has been shown to produce metabolites including 1-hydroxyanthraquinone (B86950) and 2-hydroxyanthraquinone, as well as their sulfate (B86663) and glucuronide conjugates. nih.gov This metabolic capability highlights the enzymatic pathways that exist for modifying the core anthraquinone structure, which would be relevant for the biotransformation of its sulfonated derivatives.

Role in Sustainable Chemical Processes

The catalytic cycle involving 9,10-anthraquinone and its reduced form, 9,10-dihydroxyanthracene, is a cornerstone of several sustainable industrial processes. One of the most prominent examples is the anthraquinone process for producing hydrogen peroxide. wikipedia.org In this method, a 2-alkyl-9,10-anthraquinone is hydrogenated to its corresponding 9,10-dihydroxyanthracene (hydroquinone) form. Subsequent oxidation of this intermediate with air regenerates the parent anthraquinone and produces hydrogen peroxide. wikipedia.org This cyclic, catalytic process is the dominant industrial method for manufacturing hydrogen peroxide, which is itself considered a green oxidant as its primary byproduct is water. The use of such catalytic systems minimizes waste and improves atom economy, aligning with the principles of sustainable chemistry.

Catalytic Science and Green Chemistry Applications

The reversible redox chemistry between 9,10-anthraquinone and 9,10-dihydroxyanthracene is central to its application as a catalyst in green chemistry, particularly in large-scale industrial processes where efficiency and environmental impact are critical.

Exploration as a Heterogeneous or Homogeneous Catalyst in Organic Transformations

The 9,10-anthraquinone/9,10-dihydroxyanthracene couple functions as a highly effective redox catalyst in various organic transformations. wikipedia.org The sulfonic acid derivative, by virtue of its increased solubility in aqueous media, is particularly suited for homogeneous catalysis in such systems. The fundamental mechanism involves a single electron transfer (SET) process. wikipedia.org

In a typical catalytic cycle, the quinone form (e.g., 9,10-anthraquinone) acts as an oxidizing agent, accepting electrons from a substrate. This reaction reduces the quinone to its hydroquinone (B1673460) form (9,10-dihydroxyanthracene). wikipedia.org The hydroquinone can then be re-oxidized by another reagent, completing the cycle and allowing a small amount of the anthraquinone derivative to facilitate a large-scale transformation. This principle is leveraged in diverse applications, from the synthesis of specialty chemicals to large-volume industrial processes like paper pulping.

Application in Industrial Chemical Processes, e.g., Pulp and Paper Technology

A major industrial application of this catalytic system is in alkaline wood pulping, such as the kraft and soda processes. wikipedia.org The addition of a small amount of 9,10-anthraquinone (AQ) or a soluble derivative significantly enhances the efficiency of delignification while protecting carbohydrates from degradation. researchgate.net

The catalytic mechanism in this process is a well-established redox cycle:

Carbohydrate Protection: 9,10-Anthraquinone oxidizes the reducing aldehyde end-groups of cellulose (B213188) and hemicellulose polysaccharides to more stable carboxylic acid groups. This prevents the "peeling" reaction, an alkaline degradation process that shortens carbohydrate chains and reduces pulp yield. wikipedia.org

Catalyst Reduction: In the process of oxidizing the carbohydrates, the anthraquinone is reduced to its hydroquinone form, 9,10-dihydroxyanthracene (often referred to as AHQ in this context). wikipedia.org

Lignin (B12514952) Degradation: The 9,10-dihydroxyanthracene then reacts with and cleaves the β-O-4 ether linkages within the lignin polymer, which is the primary mechanism for breaking down lignin and removing it from the pulp. wikipedia.org

Catalyst Regeneration: This reaction oxidizes the 9,10-dihydroxyanthracene back to 9,10-anthraquinone, which can then begin the cycle again. wikipedia.org

The use of this catalytic additive leads to several process improvements that align with the goals of green chemistry, including reduced energy consumption, lower chemical requirements, and higher material efficiency.

Table 1: Effects of Anthraquinone (AQ) Addition in Pulping Processes

| Parameter | Effect of AQ Addition | Benefit |

| Pulp Yield | Increased | More efficient use of raw wood material. researchgate.net |

| Delignification Rate | Accelerated | Allows for shorter cooking times or lower temperatures, saving energy. researchgate.net |

| Kappa Number | Reduced | Indicates lower residual lignin content, producing a pulp that is easier to bleach. researchgate.net |

| Alkali Charge | Reduced | Lowers the required amount of cooking chemicals (e.g., NaOH, Na₂S). researchgate.net |

Future Research Directions and Emerging Paradigms in 9,10 Dihydroxyanthracene 1 Sulfonic Acid Chemistry

Innovations in Synthesis and Derivatization Strategies

The functional versatility of the 9,10-Dihydroxyanthracene-1-sulfonic acid scaffold is largely dependent on the ability to synthesize it efficiently and to create a diverse range of derivatives. Future research will likely move beyond traditional methods to embrace more sophisticated and sustainable synthetic strategies.

Key areas of innovation will include the development of novel catalytic systems for C-H activation, allowing for direct functionalization of the aromatic core without the need for pre-functionalized starting materials. nih.gov Inspired by methodologies used for other complex aromatic systems, palladium(II)-catalyzed tandem transformations could offer a direct route to substituted anthracene (B1667546) derivatives. nih.gov Furthermore, photochemical methods, which often proceed under milder conditions, are an attractive avenue for installing perfluoroalkyl or other unique functional groups onto the anthracene core, potentially enhancing its photophysical properties. beilstein-journals.org

The reduction of corresponding anthraquinone (B42736) precursors remains a common and effective method for accessing the dihydroxyanthracene structure. nih.govresearchgate.net Future work may focus on developing more selective and environmentally benign reducing agents to improve yields and simplify purification processes.

Table 1: Potential Innovative Synthetic Strategies

| Strategy | Description | Potential Advantages | Relevant Precedents |

| Direct C-H Alkenylation | Palladium-catalyzed reaction to introduce vinyl groups directly onto the anthracene rings. | Atom economy, reduced synthetic steps. | Synthesis of substituted anthracenes from diphenyl carboxylic acids. nih.gov |

| Photochemical Perfluoroalkylation | Light-induced reaction using perfluoroalkyl iodides to add fluorinated chains. | Mild reaction conditions, high yields, access to unique electronic properties. beilstein-journals.org | Synthesis of 9,10-bis(perfluorobenzyl)anthracene. beilstein-journals.org |

| Modified Ullmann Coupling | Copper-catalyzed substitution reactions to introduce amino or other functional groups. | Access to a wide range of amino-substituted derivatives with potential biological or material applications. researchgate.net | Synthesis of 4-substituted 9,10-anthraquinones from bromaminic acid. researchgate.net |

| Selective Reduction Protocols | Utilizing novel reducing agents or catalyst systems (e.g., hydriodic acid/phosphorus) for the conversion of anthraquinone precursors. | Improved selectivity, higher yields, milder conditions. researchgate.net | Reduction of anthraquinones using hydriodic acid. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of functional molecules. nih.gov For this compound, these computational tools can accelerate the design of new derivatives with tailored properties, significantly reducing the reliance on time-consuming trial-and-error experimentation. nih.gov

Deep learning models can be trained on existing datasets of anthracene derivatives to predict a range of properties, such as solubility, absorption/emission spectra, and electronic characteristics. nih.gov By representing the molecule as a graph or a SMILES string, neural networks can learn the intricate relationships between chemical structure and function. nih.gov

Furthermore, generative AI models can be employed for de novo design. By providing a set of desired properties, these algorithms can propose novel molecular structures based on the this compound scaffold that have a high probability of exhibiting those properties. This approach can rapidly identify promising candidates for synthesis and testing in areas ranging from organic electronics to biological probes.

Table 2: Applications of AI/ML in this compound Research

| AI/ML Technique | Application Area | Objective |

| Deep Learning (Predictive Models) | Property Prediction | Predict key properties like solubility, toxicity, and photophysical characteristics for virtual derivatives. nih.gov |

| Generative Adversarial Networks (GANs) | De Novo Compound Design | Generate novel molecular structures based on the core scaffold with optimized properties for specific applications. |

| Masked Language Modeling (e.g., ESM-2) | Representation Learning | Develop a deeper understanding of the structure-property landscape by learning effective data representations from large chemical datasets. nih.gov |

| Principal Component Analysis (PCA) | Dimensionality Reduction | Simplify complex datasets of formulation parameters to improve the accuracy of property prediction models. nih.gov |

Exploration of Novel Physical Phenomena and Properties

The extended aromatic π-system of the anthracene core endows its derivatives with interesting photochemical and photophysical properties. nih.gov Future research on this compound will delve deeper into these characteristics, particularly how the interplay between the hydroxyl and sulfonic acid groups influences the electronic behavior of the molecule.

A key area of investigation will be the molecule's fluorescence and phosphorescence profiles. By systematically modifying the substitution pattern on the aromatic rings, it may be possible to tune the emission color and quantum yield, opening up applications in organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes. The introduction of perfluorinated groups, for instance, has been shown to lead to deep-blue emitting materials. beilstein-journals.org

Beyond simple emission, researchers will likely explore more exotic phenomena such as aggregation-induced emission (AIE), where the molecule becomes more emissive in an aggregated state, and its potential for use in organic field-effect transistors (OFETs) and other organic semiconductor devices. nih.gov

Table 3: Physical Properties and Phenomena for Future Exploration

| Property/Phenomenon | Research Focus | Potential Application |

| Photoluminescence | Tuning emission wavelength and quantum efficiency through derivatization. | OLEDs, fluorescent dyes, biological imaging. |

| Solvatochromism | Investigating the change in optical properties in response to solvent polarity. | Chemical sensors, environmental probes. |

| Electron Transport | Measuring charge carrier mobility in thin films of the compound and its derivatives. | Organic field-effect transistors (OFETs), solar cells. nih.gov |

| Non-linear Optics | Exploring two-photon absorption and other non-linear optical effects for advanced imaging. | Bio-imaging, photodynamic therapy. |

Interdisciplinary Research and Synergistic Applications with Other Scientific Domains

The true potential of this compound will be realized through its integration into interdisciplinary research efforts. The unique combination of a planar aromatic core, hydrophilic functional groups, and rich photophysical properties makes it a versatile building block for applications in materials science, nanotechnology, and analytical chemistry.

In materials science, the compound could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with tailored porosity and electronic properties for gas storage or catalysis. Its derivatives could also be used to create novel liquid crystals or functional polymers. nih.gov

In nanotechnology, this compound could serve as a surface ligand to functionalize nanoparticles, imparting specific optical or recognition properties. Its ability to interact with metal ions could be exploited in the development of novel colorimetric or fluorescent sensors for environmental monitoring.

The structural similarity to anthraquinone derivatives, many of which exhibit significant biological activity, suggests potential applications in medicinal chemistry and biotechnology. researchgate.net While outside the direct scope of material applications, this structural motif is known to be a key component in compounds with anticancer, antibacterial, and antiviral properties, suggesting that derivatives of this compound could be explored as scaffolds in drug discovery programs. researchgate.net

Table 4: Interdisciplinary Research Opportunities

| Scientific Domain | Synergistic Application | Example Research Direction |

| Materials Science | Functional component in polymers and frameworks. | Synthesis of conductive polymers or porous materials for catalysis. nih.gov |

| Nanotechnology | Surface functionalization of nanomaterials. | Creating fluorescent quantum dot conjugates for cellular imaging. |

| Analytical Chemistry | Indicator or reagent for chemical sensing. | Development of a colorimetric sensor for heavy metal ions in water. researchgate.net |

| Biotechnology | Scaffold for bioactive compounds. | Exploration of derivatives as potential enzyme inhibitors or DNA intercalators. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.